N1-cycloheptylbenzene-1,2-diamine
Description
N1-Cycloheptylbenzene-1,2-diamine is a substituted aromatic diamine featuring a cycloheptyl group attached to the N1 position of the benzene-1,2-diamine backbone. This compound is structurally characterized by the presence of two amine groups on adjacent carbon atoms of the benzene ring, with a seven-membered cycloalkyl substituent.
Properties
CAS No. |
795315-14-9 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-N-cycloheptylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h5-6,9-11,15H,1-4,7-8,14H2 |
InChI Key |
SCAPDAWQQBTYJS-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=CC=CC=C2N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural and Physical Properties of Benzene-1,2-diamine Derivatives
*Estimated based on analogous structures.
Key Observations :
Table 2: Functional Comparisons in Catalysis
Key Insights :
- Cycloheptyl-substituted diamines may excel in stabilizing transition states requiring large coordination spheres, whereas smaller substituents (e.g., methyl) favor faster kinetics .
- In corrosion inhibition, cycloheptyl derivatives could adsorb more strongly on metal surfaces due to increased hydrophobicity compared to cyclohexyl analogs .
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